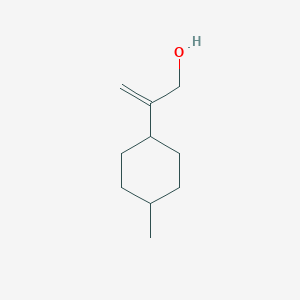
4-(1H-benzimidazol-4-yldiazenyl)-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-benzimidazol-4-yldiazenyl)-N,N-dimethylaniline is an organic compound that belongs to the class of azo compounds and benzimidazoles. It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an azo group (-N=N-) and a benzimidazole moiety. This compound is known for its vibrant color and is often used in dye chemistry due to its chromophoric properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-4-yldiazenyl)-N,N-dimethylaniline typically involves the following steps:
Diazotization: The process begins with the diazotization of p-(dimethylamino)aniline. This is achieved by treating p-(dimethylamino)aniline with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with benzimidazole in an alkaline medium (e.g., sodium hydroxide, NaOH) to form the azo compound, this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1H-benzimidazol-4-yldiazenyl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite (Na2S2O4) or zinc dust in acidic conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of the dimethylamino group and the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium dithionite (Na2S2O4) in aqueous medium or zinc dust in acidic medium.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the azo compound.
Reduction: Amino derivatives resulting from the reduction of the azo group.
Substitution: Substituted benzimidazole derivatives depending on the nature of the substituent.
Wissenschaftliche Forschungsanwendungen
4-(1H-benzimidazol-4-yldiazenyl)-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: Used as a dye and chromophore in various chemical reactions and studies.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and colorants for textiles and other materials.
Wirkmechanismus
The mechanism of action of 4-(1H-benzimidazol-4-yldiazenyl)-N,N-dimethylaniline involves its interaction with molecular targets through its azo and benzimidazole moieties. The compound can intercalate into DNA, disrupt cellular processes, and induce apoptosis in cancer cells. The dimethylamino group enhances its solubility and facilitates its interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((p-(Dimethylamino)phenyl)azo)benzoic acid
- 4-((p-(Dimethylamino)phenyl)azo)benzene
- 4-((p-(Dimethylamino)phenyl)azo)aniline
Uniqueness
4-(1H-benzimidazol-4-yldiazenyl)-N,N-dimethylaniline is unique due to the presence of both the azo group and the benzimidazole ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
18463-86-0 |
|---|---|
Molekularformel |
C15H15N5 |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
4-(1H-benzimidazol-4-yldiazenyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C15H15N5/c1-20(2)12-8-6-11(7-9-12)18-19-14-5-3-4-13-15(14)17-10-16-13/h3-10H,1-2H3,(H,16,17) |
InChI-Schlüssel |
RGXCMSOLAUCESL-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC3=C2N=CN3 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC3=C2N=CN3 |
Synonyme |
4-[(1H-Benzimidazol-4-yl)azo]-N,N-dimethylbenzenamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B96991.png)









